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molecular formula C10H13N B056782 2,3,4,5-Tetrahydro-1H-benzo[d]azepine CAS No. 4424-20-8

2,3,4,5-Tetrahydro-1H-benzo[d]azepine

Cat. No. B056782
M. Wt: 147.22 g/mol
InChI Key: MWVMYAWMFTVYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680091B2

Procedure details

Use a method similar to the General Procedure 1-2 to couple 7-chloro-3-(2,2,2-trifluoroacetyl)-6-trifluoromethanesulfonyloxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (193 mg, 0.45 mmol) with 4-(1-cyclopropylmethyl-1H-pyrazol-3-yl)-benzylamine (207 mg, 0.91 mmol) using tris(dibenzylideneacetone)dipalladium(0) (83 mg, 0.091 mmol), BINAP (113 mg, 0.182 mmol) and cesium carbonate (207 mg, 0.627 mmol) in toluene (21 mL). Purify by chromatography on silica gel eluting with hexane:EtOAc (9:1) to give 7-chloro-6-[4-(1-cyclopropylmethyl-1H-pyrazol-3-yl)-benzylamino]trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine as a yellow oil (135 mg, 59%). MS (ES+) m/z: 503 (M+H)+.
Name
7-chloro-3-(2,2,2-trifluoroacetyl)-6-trifluoromethanesulfonyloxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
193 mg
Type
reactant
Reaction Step One
Name
4-(1-cyclopropylmethyl-1H-pyrazol-3-yl)-benzylamine
Quantity
207 mg
Type
reactant
Reaction Step Two
Name
Quantity
113 mg
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
207 mg
Type
reactant
Reaction Step Four
Quantity
21 mL
Type
solvent
Reaction Step Five
Quantity
83 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:18]=[CH:17][C:5]2[CH2:6][CH2:7][N:8](C(=O)C(F)(F)F)[CH2:9][CH2:10][C:4]=2[C:3]=1OS(C(F)(F)F)(=O)=O.C1(CN2C=CC(C3C=CC(CN)=CC=3)=N2)CC1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:10]1[C:4]2[CH:3]=[CH:2][CH:18]=[CH:17][C:5]=2[CH2:6][CH2:7][NH:8][CH2:9]1 |f:3.4.5,7.8.9.10.11|

Inputs

Step One
Name
7-chloro-3-(2,2,2-trifluoroacetyl)-6-trifluoromethanesulfonyloxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
193 mg
Type
reactant
Smiles
ClC1=C(C2=C(CCN(CC2)C(C(F)(F)F)=O)C=C1)OS(=O)(=O)C(F)(F)F
Step Two
Name
4-(1-cyclopropylmethyl-1H-pyrazol-3-yl)-benzylamine
Quantity
207 mg
Type
reactant
Smiles
C1(CC1)CN1N=C(C=C1)C1=CC=C(CN)C=C1
Step Three
Name
Quantity
113 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Four
Name
cesium carbonate
Quantity
207 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Five
Name
Quantity
21 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
83 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel eluting with hexane:EtOAc (9:1)

Outcomes

Product
Name
Type
product
Smiles
C1CNCCC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 203.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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